
N-(2-ethoxyphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H22FN5O2S and its molecular weight is 487.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Antimicrobial Activities
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study synthesized novel triazole derivatives and investigated their antimicrobial activities against various Candida species and pathogenic bacteria. Compounds with specific structural features showed potent antimicrobial effects, suggesting the role of triazole compounds in developing new antimicrobial agents (Altıntop et al., 2011).
Antifungal Effects
Another study focused on triazole-oxadiazole compounds, revealing their potent antifungal and apoptotic effects against Candida species. These findings highlight the therapeutic potential of triazole derivatives in antifungal treatments (Çavușoğlu et al., 2018).
Anticancer Properties
Inhibitory Effects on Tyrosinase and Melanogenesis
Research into the inhibitory activity of triazole derivatives against mushroom tyrosinase indicated potential applications in treating melanogenesis-related disorders. Some compounds demonstrated significant inhibitory effects, comparable to the standard drug kojic acid, suggesting their use as novel scaffolds for anti-melanogenesis drug design (Hassan et al., 2022).
Antiplasmodial Properties
A study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides prepared through a series of reactions demonstrated potential in vitro antiplasmodial properties. The compounds showed activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, indicating their potential in malaria treatment research (Mphahlele et al., 2017).
Cheminformatics and Drug Design
- Molecular Docking Studies: Triazole derivatives have been the subject of cheminformatics studies, including molecular docking, to understand their interaction with biological targets. Such studies provide valuable insights into the molecular basis of their activity and guide the design of more effective therapeutic agents (Various studies cited).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O2S/c1-2-34-23-10-6-5-9-22(23)29-24(33)16-35-26-31-30-25(32(26)18-13-11-17(27)12-14-18)20-15-28-21-8-4-3-7-19(20)21/h3-15,28H,2,16H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSCZCZTQQBQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


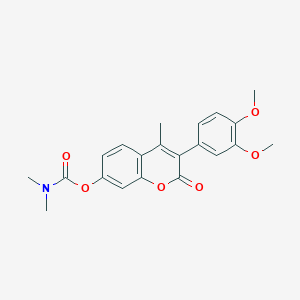
![2-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2800889.png)
![1-[4-[4-[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]phenyl]ethanone](/img/structure/B2800891.png)
![(E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide](/img/structure/B2800892.png)
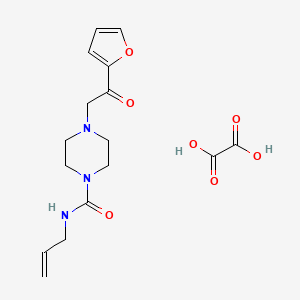
![(Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2800896.png)
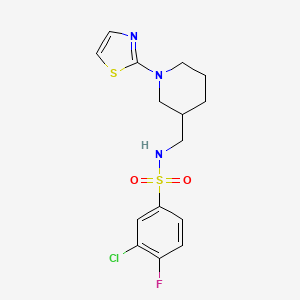
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2800898.png)
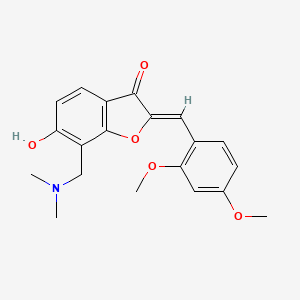
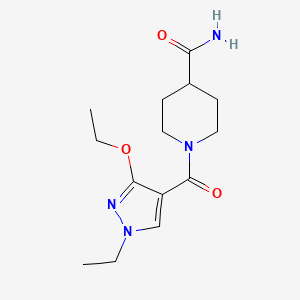

![3-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2800904.png)
